molecular formula C5H8Cl2N2S B1532962 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride CAS No. 1393686-96-8

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride

Katalognummer: B1532962
CAS-Nummer: 1393686-96-8
Molekulargewicht: 199.1 g/mol
InChI-Schlüssel: BRESBNKQIDBNNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride is a fused bicyclic heterocycle that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrolothiazole core, which offers distinct vectors for structural diversification and has been identified as a key motif in the exploration of novel therapeutic agents. The dihydrochloride salt form may enhance solubility and stability for certain experimental applications. Researchers have investigated the core 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole structure for its potential in multiple areas. It has been studied as a surrogate for piperazine/piperidine rings in the development of quinolone antibacterial agents, demonstrating potent activity against Gram-positive bacteria . Furthermore, this privileged structure has been utilized in the design of potent factor Xa (FXa) inhibitors for anticoagulant therapy, where it was noted to significantly improve aqueous solubility compared to piperidine analogues, aiding in pharmacokinetic properties . More recent research has explored tricyclic pyrrolothiazole systems as correctors of the mutant CFTR protein for the potential treatment of cystic fibrosis . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Eigenschaften

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.2ClH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRESBNKQIDBNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393686-96-8
Record name 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Approach

The primary preparation method for this compound involves a one-step cyclization reaction starting from appropriate diol precursors. This cyclization is facilitated by the presence of catalysts and suitable solvents to promote ring closure, yielding the fused heterocyclic system efficiently. The process is noted for its simplicity and effectiveness, making it favorable for both laboratory-scale synthesis and industrial production.

Detailed Reaction Conditions

  • Cyclization Reaction : The synthesis typically starts with diol compounds that undergo intramolecular cyclization to form the pyrrolo-thiazole fused ring. Catalysts such as acid catalysts or Lewis acids are often employed to activate the hydroxyl groups and facilitate ring closure.

  • Solvents : Common solvents include ethanol or other polar organic solvents that dissolve the reactants and support the cyclization under reflux conditions.

  • Temperature and Time : The reaction is usually carried out under reflux for several hours (commonly 3–6 hours) to ensure complete conversion.

  • Purification : Post-reaction, the crude product is purified by recrystallization or chromatographic methods to isolate the dihydrochloride salt in pure form.

Industrial Scale Production

On an industrial scale, the synthesis is adapted to larger reactors with controlled temperature and stirring to maximize yield and maintain product quality. The process includes:

  • Controlled addition of reagents to avoid side reactions.
  • Use of continuous purification techniques such as crystallization under controlled cooling.
  • Strict control of moisture and atmosphere to prevent degradation, as the compound is hygroscopic and sensitive to air.

Reaction Mechanism and Chemical Transformations

Cyclization Mechanism

The cyclization involves nucleophilic attack by an amino or thiol group on an activated diol intermediate, resulting in ring closure to form the fused pyrrolo-thiazole core. The formation of the dihydrochloride salt occurs upon treatment with hydrochloric acid, stabilizing the compound as a crystalline solid.

Subsequent Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reduction to thiol derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic or electrophilic substitution reactions to produce derivatives with modified biological properties.

Summary of Preparation Data

Aspect Details
Starting Materials Diols with appropriate functional groups
Key Reaction One-step cyclization under acidic or Lewis acid catalysis
Solvents Ethanol, polar organic solvents
Reaction Conditions Reflux for 3–6 hours
Purification Methods Recrystallization, chromatography
Product Form Dihydrochloride salt, off-white to grey solid
Melting Point >200°C (decomposition)
Storage Hygroscopic, stored under inert atmosphere at -20°C
Industrial Adaptation Large-scale controlled cyclization with continuous purification

Research Findings and Applications Related to Preparation

  • The efficient one-step cyclization approach allows for rapid synthesis of the core heterocycle, facilitating the generation of derivatives for drug discovery.
  • The dihydrochloride salt form improves the compound’s stability and handling, which is critical for biological testing and pharmaceutical formulation.
  • Research indicates that modifying the preparation conditions, such as catalyst choice and solvent system, can influence yield and purity, impacting downstream applications in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in the development of inhibitors for various enzymes and receptors .

Medicine: In medicine, derivatives of this compound are being investigated for their potential use as anticoagulants, antimicrobial agents, and anticancer drugs. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural modifications .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Molecular Formula : C₅H₈Cl₂N₂S (dihydrochloride form)
  • Molecular Weight : ~198.92 g/mol (calculated)
  • Purity : Commercial hydrochloride salts are available at ≥96% purity (e.g., QN-3243 in ) .
  • Synthesis: While explicit synthetic protocols are absent in the provided evidence, analogous compounds (e.g., pyrano-thiazoles) are synthesized using coupling agents like EDCI and DMAP, suggesting similar strategies for this compound .

Comparison with Similar Compounds

Below is a detailed comparison of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride with structurally or functionally related heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Purity (%) Key Features/Applications References
This compound C₅H₈Cl₂N₂S 198.92 Dihydrochloride 96 Pharmaceutical intermediate; kinase research
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride C₆H₁₀Cl₂N₂S 213.13 Dihydrochloride Discontinued Methyl substituent enhances lipophilicity
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide C₅H₇BrN₂S 207.09 Hydrobromide 95 Improved solubility in polar solvents
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole C₁₁H₁₀N₂S 202.28 Free base N/A Bulky substituent for receptor targeting
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride C₇H₁₀ClN₂OS 206.68 Hydrochloride 95 Pyrano-thiazole hybrid; antimicrobial studies
4,5-Dihydro-1,3-thiazole-2-thiol C₃H₅NS₂ 119.21 Free base 98 Simple dihydrothiazole; antioxidant applications

Key Findings:

The dihydrochloride form offers enhanced stability for storage and handling in pharmaceutical research .

Substituent Effects :

  • Methyl substitution (e.g., 2-methyl derivative) increases lipophilicity, which may improve blood-brain barrier penetration but has led to discontinuation in commercial availability .
  • Phenyl substitution (e.g., 2-phenyl analog) introduces steric bulk, making it suitable for targeted receptor interactions in drug discovery .

Structural Hybrids: Pyrano-thiazoles (e.g., 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine) demonstrate broader antimicrobial activity due to the fused pyran ring . Simpler dihydrothiazoles (e.g., 4,5-dihydro-1,3-thiazole-2-thiol) are utilized in antioxidant applications but lack the complexity for advanced pharmacological use .

Biologische Aktivität

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride is a heterocyclic compound characterized by its fused pyrrole and thiazole structure. This unique configuration imparts notable chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C5H7ClN2S
  • CAS Number : 1434128-58-1
  • Molecular Weight : 162.64 g/mol
  • Structure : The compound features a fused ring system that enhances its stability and reactivity compared to other similar compounds .

Research indicates that this compound may function through multiple mechanisms:

  • Topoisomerase II Inhibition : Similar compounds have shown potential as inhibitors of topoisomerase II alpha, which is crucial in DNA replication and repair .
  • Antitumor Activity : The compound has been explored for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. Its efficacy against various pathogens has been evaluated through:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation, suggesting its potential in treating biofilm-associated infections .

Antitumor Activity

The compound has been investigated for its anticancer properties:

  • Cell Line Studies : It has shown promise in inhibiting the growth of several cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanism Insights : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a specific binding affinity that could be exploited for drug development .

Case Studies

  • Anticonvulsant Activity : Research on thiazole-bearing molecules indicates that compounds structurally related to this compound have displayed anticonvulsant properties in animal models .
  • Pharmacological Evaluation : A study highlighted the compound's effectiveness in reducing tumor size in xenograft models, showcasing its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AntitumorUnique fused ring structure enhances activity
Pyrrolo[3,4-d]thiazole derivativesVariesAnticancerLess effective than the dihydrochloride form
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochlorideVariesAntimicrobialSimilar but with varied potency

Q & A

Q. What are the standard synthetic routes for 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursor hydrazones or pyrazole derivatives in ethanol or DMF-EtOH mixtures. For example:
  • Reaction Conditions : Reflux at 80–100°C for 2–6 hours in ethanol, followed by recrystallization from DMF-EtOH (1:1) to improve purity .
  • Key Precursors : 3,5-Diaryl-4,5-dihydropyrazoles or thiazolidinone intermediates are often used as starting materials .
  • Yield Optimization : Adjusting stoichiometry (e.g., 10 mmol of precursors) and solvent polarity can enhance yields up to 41% .

Q. How is the compound structurally characterized?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
  • X-ray Diffraction : Resolves stereochemistry and bond lengths (e.g., mean C–C bond = 0.004 Å, R factor = 0.044) .
  • Spectroscopy :
  • 1H-NMR : Peaks at δ 1.2–3.5 ppm for pyrrolo-thiazole protons .
  • FT-IR : Absorptions at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-S) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 611 for derivatives) confirm molecular weight .

Q. What in vitro models are used to assess its antifungal activity?

  • Methodological Answer : Antifungal activity is evaluated against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) using:
  • Broth Microdilution : Minimum inhibitory concentration (MIC) assays in RPMI-1640 medium .
  • CYP51 Interaction Studies : Molecular docking (e.g., with His310 residue) to predict binding affinity .

Advanced Questions

Q. How can molecular docking elucidate its mechanism of action against fungal CYP51?

  • Methodological Answer :
  • Target Selection : Use crystallographic data of fungal CYP51 (e.g., PDB ID 1EA1) for docking simulations .
  • Key Interactions : The γ-lactam moiety forms hydrogen bonds with His310, while the pyrrolo-thiazole scaffold occupies the hydrophobic pocket .
  • Validation : Compare docking scores (e.g., Glide SP scores) with albaconazole derivatives to prioritize candidates .

Q. What computational methods predict its electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 3.5–4.0 eV for thiazole derivatives) .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites for functionalization .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and X-ray data to confirm tautomeric forms .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect conformational flexibility .

Q. What strategies optimize substituent effects on bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance MIC values (e.g., MIC = 0.5 µg/mL for 4-chlorophenyl derivatives) .
  • Heterocycle Fusion : Attach triazole or pyrazole rings to improve solubility and target affinity .

Q. What challenges arise in stereochemical analysis of dihydrothiazole derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers (e.g., R/S configurations) .
  • Anisotropy Analysis : X-ray crystallography resolves axial chirality in fused-ring systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride
Reactant of Route 2
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.